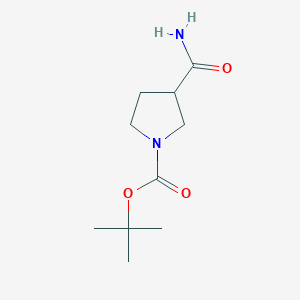

3-Aminocarbonyl-1-Boc-pyrrolidine

Descripción

Significance of the Pyrrolidine (B122466) Core in Organic Synthesis and Medicinal Chemistry

The pyrrolidine nucleus, also known as tetrahydropyrrole, is a fundamental structural motif found in numerous natural products, pharmaceuticals, and bioactive compounds. nih.govfrontiersin.org Its importance in medicinal chemistry is highlighted by its presence in 37 drugs approved by the U.S. Food and Drug Administration, making it one of the most common five-membered non-aromatic nitrogen heterocycles in medicine. nih.gov The therapeutic relevance of pyrrolidine-containing compounds spans a wide spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov

The versatility of the pyrrolidine scaffold stems from several key features. Its saturated, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. nih.govnih.gov This non-planar structure, which undergoes a phenomenon known as "pseudorotation," contributes significantly to the stereochemistry of a molecule. nih.govnih.gov The stereogenic centers on the pyrrolidine ring are crucial, as the spatial orientation of substituents can dramatically influence a compound's biological activity and its binding affinity to target proteins. nih.gov

Beyond its role in drug molecules, the pyrrolidine ring and its derivatives are widely employed as ligands for transition metals, organocatalysts, and as chiral controllers in asymmetric synthesis. nih.gov The ability to functionalize the pyrrolidine ring at various positions allows for the creation of diverse molecular architectures, making it an invaluable tool for synthetic chemists in the construction of complex molecules. nih.govnih.gov

Research Scope for 3-Aminocarbonyl-1-Boc-pyrrolidine within Contemporary Chemical Sciences

This compound is a specific derivative of the pyrrolidine scaffold that holds significant interest as a versatile building block in modern chemical research. The presence of the aminocarbonyl (carboxamide) group at the 3-position and the Boc-protected nitrogen at the 1-position provides a molecule with distinct reactive sites that can be selectively addressed.

The primary research application of this compound lies in its utility as an intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. reportocean.com The Boc-protected nitrogen allows for modifications to the aminocarbonyl group or other parts of the molecule without interference from the pyrrolidine nitrogen. Subsequently, the Boc group can be removed to reveal the secondary amine, which can then participate in further chemical transformations, such as N-alkylation or N-arylation, to build molecular diversity.

The aminocarbonyl group itself can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing access to a range of other functionalized pyrrolidine derivatives. This strategic positioning of functional groups makes this compound a valuable precursor for the synthesis of novel pharmaceutical agents, agrochemicals, and other fine chemicals. Its market presence and the attention it receives in research reports underscore its importance as a key intermediate in various industrial and academic research settings. reportocean.com

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 3-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDGOVOBEZPXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404372 | |

| Record name | 3-Aminocarbonyl-1-Boc-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122684-34-8 | |

| Record name | 3-Aminocarbonyl-1-Boc-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminocarbonyl 1 Boc Pyrrolidine and Chiral Pyrrolidine Derivatives

Stereoselective Synthesis Approaches to Pyrrolidine (B122466) Scaffolds

The creation of chiral pyrrolidine derivatives with high enantiopurity is a central theme in modern organic synthesis. nih.govnih.gov Various strategies have been devised to control the stereochemical outcome of reactions that form or modify the pyrrolidine ring.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. nih.govmdpi.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

One of the most prominent methods involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. osaka-u.ac.jpacs.orgacs.org Metal-catalyzed versions of this reaction, often employing silver or copper catalysts with chiral ligands, provide a direct route to highly functionalized and enantiomerically enriched pyrrolidines. acs.orgnih.gov The choice of metal and ligand can influence the stereochemical outcome, leading to either endo or exo products. nih.gov For instance, Ag(I) catalysts often favor the formation of endo-cycloadducts, while Cu(I) catalysts can lead to the corresponding exo-cycloadducts. nih.gov

Another significant advancement is the use of iridium-catalyzed asymmetric hydrogenation and related reductive processes. organic-chemistry.org Chiral iridium complexes have been successfully employed in the "borrowing hydrogen" annulation of racemic diols with primary amines to furnish a wide range of enantioenriched pyrrolidines. organic-chemistry.org This method is highly atom-economical and provides access to valuable drug precursors.

Furthermore, rhodium-catalyzed C-H amination reactions have been developed for the de novo synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbons, showcasing the power of stereoselective C(sp³)–H functionalization. acs.org

Chiral Auxiliary-Mediated Transformations for Enantiocontrol

The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed.

A well-established example is the use of Oppolzer's camphorsultam . nih.gov This chiral auxiliary can be attached to the nitrogen of a glycinate (B8599266) derivative, which then participates in a [3+2] cycloaddition reaction. The bulky sultam group effectively shields one face of the intermediate azomethine ylide, directing the approach of the dipolarophile and leading to high diastereoselectivity. nih.gov A key advantage of this method is that both enantiomers of the auxiliary are readily available, allowing for the synthesis of either enantiomer of the desired pyrrolidine product. nih.gov

Similarly, chiral auxiliaries derived from amino alcohols like (R)-phenylglycinol have been employed in the synthesis of trans-2,5-diarylpyrrolidines. acs.org The strategy involves diastereoselective additions of Grignard reagents to a chiral imine and a subsequent 1,3-oxazolidine intermediate, where the stereochemistry is directed by the auxiliary. acs.org

The N-tert-butanesulfinyl group , pioneered by Ellman, serves as a powerful chiral directing group in the synthesis of densely substituted pyrrolidines. acs.org This group can be installed on a 1-azadiene, which then undergoes a highly diastereoselective 1,3-dipolar cycloaddition with an azomethine ylide. acs.org The stereochemistry of the final pyrrolidine is controlled by the configuration of the sulfinyl group, which can be easily removed under acidic conditions. acs.org

Enantioselective Functionalization of N-Boc-pyrrolidine Precursors

The direct, enantioselective functionalization of a pre-existing N-Boc-pyrrolidine ring is a highly efficient strategy for accessing chiral pyrrolidine derivatives. acs.orgacs.org This approach avoids the need to construct the ring from scratch and allows for the late-stage introduction of molecular complexity.

A seminal method in this area is the asymmetric deprotonation of N-Boc-pyrrolidine using sec-butyllithium (B1581126) (s-BuLi) in the presence of the chiral ligand (-)-sparteine (B7772259) . nih.govacs.org This generates a configurationally stable α-lithiated species that can be trapped with various electrophiles to yield enantioenriched 2-substituted pyrrolidines. nih.gov This methodology has been extensively studied and applied to the synthesis of numerous natural products and biologically active molecules. acs.org

Building upon this, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed. acs.orgnih.gov This protocol involves the initial asymmetric deprotonation followed by transmetalation with zinc chloride and a subsequent Negishi cross-coupling reaction with an aryl bromide. acs.org This method has been expanded to include a wide range of heteroaromatic bromides and has proven its utility in the total synthesis of complex alkaloids. acs.org

More recently, dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been reported. nih.gov This reaction with aryldiazoacetates proceeds with high enantio- and diastereoselectivity, exclusively at the α-nitrogen C2 position, offering a distinct reactivity pattern compared to other diazo compounds. nih.gov

Foundational and Advanced Synthetic Routes for Pyrrolidine Core Construction

The construction of the pyrrolidine ring itself can be achieved through a variety of synthetic routes, ranging from classical cyclization reactions to more modern transition-metal-catalyzed processes. nih.govacs.org

Cyclization Reactions from Acyclic and Cyclic Precursors

The formation of the five-membered pyrrolidine ring through intramolecular cyclization is a cornerstone of its synthesis. nih.govacs.orgnih.gov

From Acyclic Precursors: A common strategy involves the cyclization of linear substrates containing a nitrogen atom and a suitable leaving group or reactive functionality at the appropriate distance. For example, the reaction of amide and thioamide dianions with epibromohydrin (B142927) leads to the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones and their thio-analogs. organic-chemistry.org This process proceeds via a nucleophilic attack on the carbon bearing the bromine, followed by an intramolecular cyclization. organic-chemistry.org

Reductive cyclization of 1,6-enynes catalyzed by iron complexes provides another route to pyrrolidine derivatives. organic-chemistry.org Additionally, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by an intermolecular [3+2] cycloaddition with alkenes, offers a general and highly selective method for constructing complex pyrrolidine architectures. nih.gov

The Hofmann-Löffler-Freytag reaction and its modern variants represent a powerful approach involving radical-mediated C-H amination. nih.govresearchgate.net In its enantioselective form, a chiral copper catalyst can facilitate a 1,5-hydrogen atom transfer (HAT) from an oxime-derived iminyl radical, leading to the formation of a remote carbon-centered radical that cyclizes to form enantioenriched pyrrolines, which can then be reduced to pyrrolidines. nih.gov

From Cyclic Precursors: Pyrrolidine derivatives can also be synthesized from other cyclic starting materials. For instance, a stereoselective synthesis of anisomycin (B549157) involves the ozonolysis of an oxazine, which opens the ring to an aminoaldehyde that subsequently cyclizes to form the desired pyrrolidine derivative. mdpi.com Ring contraction of pyridines, promoted by light and a silylborane, can also afford pyrrolidine derivatives. osaka-u.ac.jp A more unusual approach involves the nitrogen extrusion and ring contraction of pyrrolidines themselves to generate highly substituted cyclobutanes. acs.org

Functional Group Interconversions at the Pyrrolidine 3-Position

Once the pyrrolidine ring is constructed, further modifications are often necessary to arrive at the target molecule. Functional group interconversions (FGIs) at the 3-position are particularly relevant for the synthesis of compounds like 3-Aminocarbonyl-1-Boc-pyrrolidine.

A common precursor for this is a pyrrolidine-3-carboxylic acid or its ester. The carboxylic acid can be converted to the primary amide, 3-aminocarbonyl, through standard peptide coupling conditions. This typically involves activating the carboxylic acid with a coupling reagent (e.g., HATU, HOBt/EDC) and then reacting it with an ammonia (B1221849) source.

Alternatively, a nitrile group at the 3-position can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxamide. The nitrile itself can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a tosylate or halide) with a cyanide salt.

Another approach starts from a 3-amino group. For instance, 1-Boc-3-aminopyrrolidine can be acylated. rsc.orgrsc.orgnih.gov However, to obtain the 3-aminocarbonyl group, one would need to start with a different precursor. For example, a 3-hydroxy-pyrrolidine can be oxidized to the corresponding ketone, which can then undergo various transformations to install the desired aminocarbonyl group. The conversion of an alcohol to a good leaving group, such as a tosylate or mesylate, is a fundamental FGI that enables subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu

The table below summarizes some key transformations for functionalizing the pyrrolidine ring.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Carboxylic Acid | SOCl₂, then NH₃ or NH₄OH | Amide (Aminocarbonyl) |

| Carboxylic Acid | H₂N-R, DCC, HOBt | Substituted Amide |

| Nitrile | H₂O₂, base or H₂SO₄, H₂O | Amide (Aminocarbonyl) |

| Alcohol | 1) TsCl, pyridine; 2) NaCN, DMSO | Nitrile |

| Alcohol | Jones' Reagent (CrO₃/H₂SO₄/acetone) | Carboxylic Acid (if primary) |

| Amine | Acyl chloride, base | Amide |

These synthetic strategies, from the de novo construction of the chiral pyrrolidine scaffold to the specific functionalization at the 3-position, provide a versatile toolbox for chemists to access a wide range of valuable pyrrolidine-containing molecules, including this compound. chemicalbook.com

Mechanistic Investigations of Pyrrolidine Synthesis Reactions

Understanding the underlying mechanisms of the reactions used to synthesize pyrrolidines is critical for optimizing reaction conditions, predicting outcomes, and designing new, more efficient synthetic routes. Research in this area often focuses on elucidating the step-by-step pathways of reactions and understanding the factors that control the three-dimensional arrangement of atoms (stereochemistry) in the final product.

Elucidation of Reaction Pathways and Transition States

A significant area of mechanistic study involves the asymmetric deprotonation of N-Boc-pyrrolidine. This reaction, pioneered by Beak and others, uses a strong base like sec-butyllithium (s-BuLi) in complex with a chiral ligand, most famously (-)-sparteine, to selectively remove a proton from one of the two carbons adjacent to the nitrogen. nih.gov This creates a configurationally stable lithiated species that can then react with an electrophile to form a stereochemically enriched 2-substituted pyrrolidine. nih.gov Mechanistic studies, including the use of in-situ IR spectroscopy, have been employed to monitor these reactions and understand the role of the chiral ligand in inducing asymmetry. acs.org The formation of a complex between the s-BuLi, the chiral diamine, and the N-Boc-pyrrolidine is believed to be crucial, creating a specific three-dimensional arrangement that directs the base to remove a specific proton. acs.org

Another powerful method for pyrrolidine synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. rsc.orgacs.org Mechanistic investigations, often supported by Density Functional Theory (DFT) computations, help to elucidate the transition states of these reactions. acs.orgnih.gov These studies have shown that the cycloaddition can proceed through either a synchronous or a highly asynchronous transition state. acs.orgnih.gov The balance between the strain energy of the distorted reactants in the transition state and the stabilizing interaction energy between them is a key factor that determines the reaction pathway and the resulting stereoselectivity. acs.orgnih.gov

Analysis of Stereochemical Control Mechanisms

The control of stereochemistry is paramount in the synthesis of chiral pyrrolidines for biological applications. The mechanism of stereochemical control in the asymmetric deprotonation of N-Boc-pyrrolidine relies on the formation of a diastereomeric complex between the substrate and the chiral ligand-base combination. nih.govresearchgate.net The chiral ligand, such as (-)-sparteine or a synthetic surrogate, creates a chiral environment that differentiates between the two enantiotopic protons at the 2- and 5-positions of the pyrrolidine ring, leading to preferential abstraction of one over the other. nih.govresearchgate.net The resulting lithiated intermediate is configurationally stable at low temperatures, which preserves the newly established stereocenter before it is trapped by an electrophile. nih.gov

In catalytic asymmetric 1,3-dipolar cycloadditions, the stereochemical outcome is dictated by the chiral catalyst, which is often a metal complex with a chiral ligand. rsc.org The catalyst orchestrates the approach of the azomethine ylide and the dipolarophile, favoring the formation of one specific stereoisomer. acs.org DFT studies have been instrumental in rationalizing the observed stereoselectivity by analyzing the energies of the different possible transition states. acs.org For example, in the iridium-catalyzed reductive cycloaddition of amides, the diastereoselectivity was improved by increasing the steric bulk of the substituent on the amide nitrogen. acs.org The interaction between the catalyst, the dipole, and the dipolarophile in the transition state assembly is the key to achieving high levels of stereocontrol. mdpi.com

Process Chemistry Research for Scalable Synthesis

Translating a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges related to safety, cost-effectiveness, and robustness. Process chemistry research focuses on developing scalable and efficient syntheses for compounds like this compound and its derivatives.

A significant advancement in this area is the adoption of continuous flow chemistry. rsc.orgresearchgate.netmdpi.com In contrast to traditional batch processing, flow chemistry involves pumping reagents through a reactor where the reaction occurs continuously. This technology offers several advantages for scalability, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher throughput and automation. rsc.orgresearchgate.net For example, a continuous flow protocol has been developed for the highly diastereoselective synthesis of a library of α-chiral pyrrolidines, achieving high yields in residence times of less than 150 seconds. rsc.org This methodology was successfully applied to the gram-scale preparation of an intermediate for a κ-opioid receptor antagonist, demonstrating its potential for large-scale applications with a throughput of several grams per hour. rsc.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scale | Limited by reactor size | Scalable by extending operation time |

| Safety | Higher risk with large volumes of reagents | Improved safety with small reaction volumes |

| Heat/Mass Transfer | Often inefficient, can lead to side reactions | Excellent control, leading to higher selectivity |

| Reaction Time | Can be long, including heat-up/cool-down | Significantly shorter residence times (seconds to minutes) rsc.org |

| Automation | More complex to automate | Readily automated for consistent production |

Applications in Medicinal Chemistry and Drug Discovery Research

3-Aminocarbonyl-1-Boc-pyrrolidine as a Key Pharmaceutical Intermediate

This compound, also known as tert-Butyl 3-carbamoylpyrrolidine-1-carboxylate, is a well-established building block in organic synthesis. chemicalbook.com The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the nitrogen atom of the pyrrolidine (B122466) ring, allowing for selective chemical transformations at other positions of the molecule. This characteristic is fundamental to its role as a versatile intermediate in the multi-step synthesis of pharmaceutically relevant compounds.

Precursor in the Synthesis of Chiral Building Blocks for Drug Development

The inherent chirality of many pyrrolidine derivatives, including this compound, is a critical feature in modern drug development. chemimpex.com The synthesis of single-enantiomer drugs is often more effective and has fewer side effects, driving a high demand for enantiomerically pure chiral intermediates. chemimpex.comnih.gov Pyrrolidine derivatives are frequently used as starting materials or "chiral building blocks" to construct more complex molecules with specific three-dimensional arrangements. chemimpex.commdpi.com

The Boc-protected pyrrolidine scaffold allows chemists to introduce specific functional groups and control the stereochemistry of the final product. nih.govresearchgate.net This control is essential as different stereoisomers of a drug can have vastly different biological profiles due to their specific interactions with enantioselective proteins like enzymes and receptors. nih.govresearchgate.net For instance, related compounds like (S)-3-(Boc-amino)pyrrolidine are used to prepare aminopyrrolidine scaffolds for asymmetric reactions. sigmaaldrich.com

Utilization in the Preparation of Complex Bioactive Molecules

The pyrrolidine ring is a core structure in numerous biologically active molecules, including natural alkaloids and synthetic drugs. mdpi.comfrontiersin.org Consequently, intermediates like this compound are instrumental in the research and development of new drug candidates. frontiersin.org Its structure is a component in the synthesis of various complex organic compounds and bioactive molecules. chemimpex.com

An example of its application is in the preparation and sulfuration of 1,2,4-thiadiazoles, a class of heterocyclic compounds with known biological activities. chemicalbook.com Furthermore, the broader family of pyrrolidine precursors, such as Boc-protected trans-4-hydroxy-L-proline, serves as the starting point for synthesizing complex antiviral drugs like Glecaprevir. mdpi.com The versatility of these intermediates allows them to be incorporated into a wide array of synthetic pathways leading to potent and targeted therapeutics. chemimpex.comfrontiersin.org

Pyrrolidine-Based Scaffolds in Modern Drug Design Strategies

The pyrrolidine scaffold is one of the most favored structures in pharmaceutical science and drug design. nih.gov Its non-planar, puckered structure provides an excellent framework for exploring three-dimensional (3D) space, a key strategy in modern drug discovery to improve binding affinity and selectivity. nih.govresearchgate.net This structural feature, combined with its synthetic accessibility, makes the pyrrolidine ring a privileged scaffold for developing novel drugs. tandfonline.com

Exploration and Identification of Novel Therapeutic Agents

The pyrrolidine framework is a cornerstone in the discovery of new therapeutic agents for a multitude of diseases. nih.govresearchgate.net Its molecular diversity and complexity allow for the design of molecules with specific structure-activity relationships (SAR). frontiersin.org Researchers have successfully incorporated the pyrrolidine scaffold into compounds targeting cancer, diabetes, central nervous system disorders, and infectious diseases. nih.govtandfonline.comfrontiersin.org

The synthetic flexibility of pyrrolidine allows for precise modifications, which can improve a compound's potency, selectivity, and pharmacokinetic properties while reducing off-target effects. tandfonline.com For example, a rational repurposing approach for pyrrolidine-based analogs led to the identification of hit compounds for the potential treatment of Leishmaniasis, a neglected tropical disease. nih.gov This highlights the scaffold's utility in exploring new therapeutic applications for diverse and challenging diseases.

| Therapeutic Area | Pyrrolidine Application | Reference |

|---|---|---|

| Anticancer | Scaffolds for dual inhibitors of enzymes like HDAC2 and PHB2. nih.gov | nih.gov |

| Antidiabetic | Development of α-glucosidase (AG) and aldose reductase (ALR2) inhibitors. nih.govtandfonline.com | nih.govtandfonline.com |

| Anti-Infective | Basis for novel anthelmintic and antileishmanial agents. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Central Nervous System | Core structure in drugs targeting neurological disorders. nih.govchemimpex.com | nih.govchemimpex.com |

Design and Research of Enzyme Inhibitors and Receptor Modulators

The pyrrolidine scaffold is highly effective in the design of molecules that can modulate the activity of enzymes and receptors, which are key targets in drug therapy. nih.gov Its ability to present substituents in a well-defined spatial orientation allows for precise interactions with the binding sites of these biological macromolecules. nih.govresearchgate.net

Research has led to the development of potent and selective inhibitors and modulators based on the pyrrolidine core:

Enzyme Inhibitors : Polyhydroxylated pyrrolidines have been developed as dual-target inhibitors of α-glucosidase and aldose reductase, enzymes relevant to metabolic diseases. nih.gov Additionally, pyrrolidinedione-based compounds have been identified as novel reversible inhibitors of MurA, a bacterial enzyme crucial for cell wall synthesis, offering a potential new class of antibiotics. nih.gov

Receptor Modulators : A pyrrolidine scaffold was the basis for the design and synthesis of novel antagonists for the CXCR4 receptor, a target implicated in cancer metastasis and inflammatory diseases. nih.gov In another study, a high-throughput screen identified a pyrrolidine-containing compound as a selective antagonist and positive allosteric modulator of the D3 dopamine (B1211576) receptor, a target for neuropsychiatric disorders. acs.org

| Target Class | Specific Target | Pyrrolidine-Based Modulator | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Enzyme | MurA | Pyrrolidinedione Inhibitor | Antibacterial | nih.gov |

| Enzyme | α-glucosidase / Aldose Reductase | Polyhydroxylated Pyrrolidine | Antidiabetic | nih.gov |

| Receptor | CXCR4 | Pyrrolidine Antagonist | Anticancer (Metastasis) | nih.gov |

| Receptor | Dopamine D3 | Pyrrolidine PAM-Antagonist | Neuropsychiatric Disorders | acs.org |

Contributions to Peptide Synthesis and Peptidomimetic Chemistry

Peptides are important biological molecules, but their use as drugs can be limited by poor stability and bioavailability. nih.gov Peptidomimetics are compounds designed to mimic natural peptides but with improved drug-like properties. nih.gov The pyrrolidine ring, particularly as found in the amino acid proline and its derivatives, is a fundamental building block in this field. mdpi.com

Boc-protected pyrrolidine derivatives, such as this compound and its relatives, are valuable in peptide synthesis. chemimpex.com The Boc group protects the amine, allowing the carboxyl group of another amino acid to be coupled to form a peptide bond. youtube.com This process is foundational for building peptide chains. youtube.com

Furthermore, the rigid, cyclic nature of the pyrrolidine scaffold is ideal for creating conformationally constrained peptidomimetics. nih.gov By incorporating these structures, chemists can lock a peptide mimic into a specific 3D shape that is optimal for binding to its biological target. nih.gov For example, pyrrolidine-amide oligonucleotide mimics (POMs), synthesized using Boc-protected monomers, have been shown to bind effectively to DNA and RNA, demonstrating their potential in diagnostics and therapeutics that target genetic material. rsc.org

Structure-Activity Relationship (SAR) Studies on Pyrrolidine Derivatives

A novel series of pyrrolidine derivatives were synthesized and evaluated for their potential as Na+ channel blockers for treating ischemic stroke. nih.gov These SAR studies led to the identification of a compound with potent Na+ channel blocking activity and reduced off-target effects on hERG channels. nih.gov Similarly, SAR studies on pyrrolidine pentamine derivatives identified a scaffold that, when appropriately substituted, inhibits the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for antibiotic resistance. nih.gov These studies demonstrated that while truncating the molecular scaffold leads to a loss of activity, altering the functional groups and their stereochemistry has varied and significant effects on the inhibitory properties. nih.gov

Investigating the Influence of Stereoisomerism and Substituent Orientation on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) within a molecule is a critical determinant of its biological activity. researchgate.netbiomedgrid.com Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule. biomedgrid.com For pyrrolidine derivatives, the stereochemistry at the chiral centers on the pyrrolidine ring and the orientation of its substituents profoundly influence the molecule's interaction with its target, affecting potency and efficacy. nih.govnih.gov

A compelling example of this is seen in studies of N-[(1-alkyl-2-pyrrolidinyl)methyl]-based compounds targeting dopamine D2 receptors. nih.gov Researchers synthesized and evaluated the stereoisomers of several benzamide (B126) and benzofuran (B130515) carboxamide derivatives, revealing a clear link between the absolute configuration at the 2-position of the pyrrolidine ring and their biological activity. nih.gov

Key Research Findings on Dopamine D2 Receptor Ligands:

For derivatives with a small N-ethyl substituent on the pyrrolidine ring, the S-enantiomer displayed significantly higher potency in both in vitro dopamine D2 receptor binding and in vivo tests for antidopaminergic activity compared to the R-enantiomer. nih.gov

Conversely, when the N-alkyl side chain was elongated to an n-hexyl group, this stereospecific preference was inverted. The R-enantiomer became more potent than the S-enantiomer. nih.gov

This reversal in stereospecificity indicates that the length of the N-alkyl substituent dictates how the different stereoisomers best fit into the dopamine D2 receptor binding site. nih.gov

These findings underscore the importance of substituent orientation in conjunction with stereoisomerism. The interplay between the configuration of the chiral center and the nature of the substituent determines the optimal orientation for receptor binding.

Table 1: Influence of Stereochemistry and N-Alkyl Substituent Length on Dopamine D2 Receptor Affinity

| Compound Series | N-Alkyl Group | Pyrrolidine C2-Configuration | Relative Potency | Reference |

| Benzamides | Ethyl | S | More Potent | nih.gov |

| Benzamides | Ethyl | R | Less Potent | nih.gov |

| Benzamides | n-Hexyl | S | Less Potent | nih.gov |

| Benzamides | n-Hexyl | R | More Potent | nih.gov |

| Dihydrobenzofuran Carboxamides | Ethyl | S | More Potent | nih.gov |

| Dihydrobenzofuran Carboxamides | Ethyl | R | Less Potent | nih.gov |

| Dihydrobenzofuran Carboxamides | n-Butyl / n-Hexyl | S | Less Potent | nih.gov |

| Dihydrobenzofuran Carboxamides | n-Butyl / n-Hexyl | R | More Potent | nih.gov |

Conformational Analysis and its Correlation with Biological Profiles

Computational and experimental methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are used to study the conformational preferences of pyrrolidine derivatives. nih.govacs.org For instance, a rigorous conformational analysis of pyrrolidine enamines, which are key intermediates in organocatalysis, revealed that both s-cis and s-trans conformers are similarly stable. researchgate.net This finding challenged the hypothesis that the stereoselectivity of certain reactions was controlled solely by the thermodynamic stability of the enamine conformers, suggesting that the transition states of the reaction steps must be considered. researchgate.net

In the development of phosphodiesterase inhibitors, the introduction of specific substituents on the pyrrolidine ring was found to act as a "conformational switching element". nih.gov This strategic modification influences the conformational equilibrium of the ring, favoring a shape that is more complementary to the enzyme's active site, thereby enhancing inhibitory potency. nih.gov

Table 2: Conformational Energy Data for Pyrrolidine Derivatives

| Derivative Type | Conformer | Relative Electronic Energy (ΔE) | Significance | Reference |

| Aldehyde-derived Enamine | s-cis | Low | Similar stability to s-trans, challenging thermodynamic control hypothesis. | researchgate.net |

| Aldehyde-derived Enamine | s-trans | Low | Similar stability to s-cis, challenging thermodynamic control hypothesis. | researchgate.net |

| Ketone-derived Enamine | s-cis | Low | Similar stability to s-trans. | researchgate.net |

| Ketone-derived Enamine | s-trans | Low | Similar stability to s-trans. | researchgate.net |

The analysis of the lowest energy conformations of lead-like molecules containing pyrrolidine scaffolds helps in understanding their three-dimensional exit vectors for further chemical elaboration in fragment-based drug discovery. acs.org This approach ensures that new chemical groups are added in a way that optimally explores the 3D space of the target's binding site. acs.org

Advanced Research Perspectives and Emerging Directions

Computational Chemistry and Molecular Modeling Studies

Computational techniques have become indispensable tools for predicting the behavior of molecules, guiding experimental work, and accelerating the discovery process. For 3-Aminocarbonyl-1-Boc-pyrrolidine, these methods offer insights into its reactivity and potential as a pharmacologically active agent.

Density Functional Theory (DFT) calculations are instrumental in elucidating the mechanisms of reactions involving pyrrolidine (B122466) scaffolds. nih.gov Such computational studies can determine the energetics of reaction pathways, identify transition states, and explain observed stereoselectivities. For instance, DFT has been used to investigate the stereoretentive formation of cyclobutanes from pyrrolidines, revealing that the reaction proceeds through a 1,4-biradical intermediate. nih.gov The rate-determining step was identified as the release of N2 from a 1,1-diazene intermediate. nih.gov

In the context of reactions involving the Boc-protected nitrogen, computational studies have compared the energetics of deprotonation of N-Boc-pyrrolidine with its six-membered ring analogue, N-Boc-piperidine. nih.gov These studies show that the deprotonation of N-Boc-pyrrolidine is a significantly faster process. nih.gov Such insights are crucial for planning synthetic routes that involve the modification of the pyrrolidine ring. DFT has also been applied to study the mechanism of reductive amination reactions to form pyrrolidin-3-one type compounds, providing a theoretical framework for understanding these important transformations. researchgate.net

Table 1: Application of DFT in Understanding Pyrrolidine Reactions

| Research Area | Computational Method | Key Findings | Reference |

| Cyclobutane Synthesis | Density Functional Theory (DFT) | Unveiled the mechanism for stereospecific synthesis via a 1,4-biradical intermediate. | nih.gov |

| Asymmetric Deprotonation | Experimental and Computational | Deprotonation of N-Boc-pyrrolidine is significantly faster than N-Boc-piperidine. | nih.gov |

| Reductive Amination | DFT/B3LYP | Proposed a mechanism for the synthesis of pyrrolidin-3-one type compounds. | researchgate.net |

| 1,3-Dipolar Cycloadditions | DFT | Provides mechanistic insights into the synthesis of heterocyclic compounds from pyrrolidine precursors. | mdpi.com |

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods for exploring how a ligand, such as a derivative of this compound, might interact with a biological target. nih.govdoi.org Docking predicts the preferred binding orientation of a ligand to a protein, while MD simulations provide a dynamic picture of the complex over time, revealing the stability of the interaction and conformational changes. nih.govnih.gov

These simulations can guide the design of new analogues with improved binding affinity and selectivity. For example, MD simulations of protein kinase C (PKC), a key therapeutic target, have shown how different ligands can stabilize distinct conformations of the protein-ligand-membrane complex. nih.govnih.gov This understanding is critical for designing new PKC activators. By simulating the interaction of novel this compound derivatives with a target protein, researchers can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources.

Innovative Derivatization Strategies and Analogue Synthesis

The versatility of the this compound scaffold lies in its potential for derivatization to create a diverse range of analogues with tailored properties.

The core structure of this compound serves as a valuable starting point for the synthesis of more complex molecules. One notable application is its use in the preparation of 1,2,4-thiadiazoles. chemicalbook.com Furthermore, the related compound, N-Boc-3-aminopyrrolidine, is a key building block in the synthesis of novel N-(aminocycloalkylene)amino acid derivatives. rsc.org These synthetic strategies often involve the reaction of the pyrrolidine amine with various electrophiles to introduce new functional groups and build molecular complexity. The synthesis of pyrrolidine analogues of the natural product pochonicine demonstrates the utility of related pyrrolidine structures in creating potent enzyme inhibitors. nih.gov

Table 2: Examples of Analogues Synthesized from Pyrrolidine Precursors

| Precursor | Synthetic Method | Analogue Class | Potential Application | Reference |

| This compound | Sulfuration | 1,2,4-Thiadiazoles | Heterocyclic chemistry | chemicalbook.com |

| N-Boc-aminopyrrolidines | Nucleophilic substitution | N-(aminocycloalkylene)amino acids | Bioactive building blocks | rsc.org |

| Polyhydroxylated nitrones | Nucleophilic addition, cyclization | Pyrrolidine analogues of pochonicine | β-N-Acetylhexosaminidase inhibition | nih.gov |

| N-protected proline | Alkylation, amidation | Daclatasvir (HCV inhibitor) | Antiviral drug | nih.gov |

The functional groups of this compound can be modified to enhance its pharmacological properties. The amide and the Boc-protected amine offer two distinct points for chemical elaboration. Derivatization strategies can be employed to improve detection sensitivity in analytical methods or to modulate biological activity. researchgate.net For instance, a novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, was developed for the sensitive detection and enantiomeric separation of chiral carboxylic acids. researchgate.net

Furthermore, the C-H bonds of the pyrrolidine ring can be directly functionalized. Regiodivergent and enantioselective C-H functionalization of related Boc-protected heterocycles has been achieved, allowing for the synthesis of highly valuable β-amino acids. researchgate.net This approach highlights the potential to introduce substituents at specific positions on the pyrrolidine ring to optimize interactions with a biological target. The development of such innovative functionalization reactions is crucial for expanding the chemical space accessible from this compound and for creating derivatives with enhanced pharmacological profiles.

Broader Applications in Chemical Sciences

Beyond its direct use in medicinal chemistry, this compound and its parent scaffold are of significant interest in the broader chemical sciences. The pyrrolidine ring is a privileged structure, appearing in numerous approved drugs and natural products. nih.govresearchgate.net Its non-planar, three-dimensional structure is advantageous for exploring pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net

The pyrrolidine scaffold is widely used in asymmetric synthesis as a chiral auxiliary or organocatalyst. nih.gov The Boc-protecting group in this compound makes it an ideal building block for solid-phase synthesis and the construction of combinatorial libraries for high-throughput screening. Its role as a precursor in the synthesis of complex molecules, such as the hepatitis C virus (HCV) drugs Grazoprevir and Voxilaprevir, underscores its importance in process chemistry and drug manufacturing. nih.gov The development of efficient and scalable syntheses of pyrrolidine derivatives remains an active area of research, driven by the continuous demand for these versatile building blocks in various fields of chemistry. organic-chemistry.org

Pyrrolidine Derivatives as Organocatalysts and Chiral Ligands

The pyrrolidine scaffold is a privileged motif in asymmetric organocatalysis, with proline and its derivatives being among the most successful catalysts for a wide range of enantioselective transformations. mdpi.comnih.gov These catalysts typically operate through the formation of enamines or iminium ions with carbonyl compounds, effectively controlling the stereochemical outcome of the reaction. mdpi.com The aminocarbonyl group in this compound is analogous to the carboxylic acid group in proline, suggesting its potential to participate in similar catalytic cycles.

Asymmetric Organocatalysis:

Chiral prolinamides, which are structurally related to this compound, have been extensively explored as organocatalysts. mdpi.comnih.gov They have proven effective in promoting asymmetric direct aldol (B89426) reactions and conjugate additions of carbonyl compounds to electron-deficient olefins. nih.gov The amide functionality in these catalysts is believed to play a crucial role in the catalytic cycle through hydrogen bonding interactions, which help to orient the substrates and enhance stereoselectivity. mdpi.com It is conceivable that the aminocarbonyl group of this compound could similarly act as a hydrogen bond donor, influencing the transition state of a reaction and inducing chirality.

Newer generations of pyrrolidine-based organocatalysts often feature bulky substituents or additional functional groups to fine-tune their catalytic activity and selectivity. beilstein-journals.org For instance, resin-supported chiral organocatalysts have been developed for asymmetric Michael additions, demonstrating high efficiency and recyclability. rsc.org The Boc-protected nitrogen of this compound offers a convenient handle for the introduction of further functionalities, allowing for the rational design of more sophisticated and task-specific organocatalysts.

| Pyrrolidine-Based Organocatalyst Type | Key Structural Feature | Typical Asymmetric Reactions Catalyzed | Enantioselectivity |

| Proline | Carboxylic acid at C2 | Aldol, Mannich, Michael reactions | Moderate to high |

| Prolinamides | Amide at C2 | Aldol, Michael additions | Good to excellent |

| Diarylprolinol Silyl Ethers | Diarylprolinol at C2 | Aldehyde functionalization, Diels-Alder | High to excellent |

| Pyrrolidine-Thiourea | Thiourea moiety | Michael additions, aza-Henry reactions | High to excellent |

Chiral Ligands for Asymmetric Catalysis:

The chiral pyrrolidine framework is also a cornerstone in the design of ligands for transition metal-catalyzed asymmetric synthesis. nih.govresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of reactions such as hydrogenations, cross-couplings, and cycloadditions. The nitrogen and potentially the carbonyl oxygen of the aminocarbonyl group in this compound could act as coordination sites for a metal. Following deprotection of the Boc group, the secondary amine would provide an additional coordination site, enabling the formation of bidentate or even tridentate chiral ligands. The development of novel chiral PNNP ligands with a pyrrolidine backbone for iron-catalyzed asymmetric transfer hydrogenation of ketones highlights the ongoing innovation in this area. researchgate.net

Exploration in Materials Science

The incorporation of well-defined molecular building blocks into polymeric structures is a rapidly advancing area of materials science. Pyrrolidine-containing polymers have been investigated for various applications, including as chiral stationary phases in chromatography and as supported catalysts. mdpi.com The bifunctional nature of this compound makes it an intriguing monomer for the synthesis of novel functional polymers.

Functional Polymers:

Following the removal of the Boc protecting group, the resulting secondary amine and the primary amide of the aminocarbonyl group can be utilized for polymerization reactions. For instance, the amine could be reacted with diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The pendant aminocarbonyl group would then be available for further post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain. This could lead to the development of materials with tailored properties, such as chiral recognition abilities or catalytic activity.

Q & A

Q. What are the recommended synthetic protocols and storage conditions for 3-Aminocarbonyl-1-Boc-pyrrolidine to ensure stability and purity?

- Methodological Answer: The compound should be synthesized under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the Boc group. Post-synthesis, purification via column chromatography (using ethyl acetate/hexane gradients) is recommended to isolate high-purity product . Storage at 0–6°C in a tightly sealed, amber-glass container minimizes degradation, as the Boc group is susceptible to acidic or basic conditions and elevated temperatures .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC). Key NMR signals include the Boc group’s tert-butyl protons (~1.4 ppm) and the pyrrolidine backbone protons (2.8–3.5 ppm). HPLC with a C18 column (acetonitrile/water mobile phase) at 254 nm confirms purity (>95%) .

Q. What safety precautions are critical during handling?

- Methodological Answer: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors. Waste must be segregated and disposed of via licensed hazardous waste services, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can chiral purity of this compound be assessed for enantioselective synthesis applications?

- Methodological Answer: Employ chiral HPLC or supercritical fluid chromatography (SFC) with a chiral stationary phase (e.g., cellulose-based columns). Compare retention times with enantiomeric standards. For absolute configuration determination, single-crystal X-ray diffraction or electronic circular dichroism (ECD) spectroscopy is required .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer: Conduct systematic stability studies:

- Acidic conditions: Monitor Boc deprotection via HPLC at pH < 3.

- Basic conditions: Assess pyrrolidine ring hydrolysis at pH > 10 using mass spectrometry.

- Neutral conditions: Long-term stability tests at 25°C/60% relative humidity.

Cross-validate results with kinetic modeling to predict degradation pathways .

Q. How can this compound be functionalized to create analogs for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Amino group modification: React with activated esters (e.g., NHS esters) or perform reductive amination.

- Boc group replacement: Deprotect with trifluoroacetic acid (TFA) and introduce alternative protecting groups (e.g., Fmoc).

- Pyrrolidine ring substitution: Use transition-metal catalysis (e.g., Pd-mediated cross-coupling) to introduce halides or aryl groups. Validate analogs via LC-MS and NMR .

Q. What analytical techniques differentiate this compound from structurally similar impurities (e.g., 3-aminopiperidine derivatives)?

- Methodological Answer:

- Mass spectrometry (HRMS): Exact mass analysis (e.g., m/z 229.1422 for [M+H]⁺) distinguishes it from analogs.

- 2D NMR (COSY, HSQC): Correlate pyrrolidine ring protons/carbons to confirm the absence of piperidine-related signals.

- IR spectroscopy: Carbamate carbonyl stretch (~1680 cm⁻¹) confirms Boc group integrity .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.